Comparative Antiproliferative Activity of 4-Acetylphenylsulfonyl Morpholine Scaffold Versus Non-Acetylated 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer
A 2024 study synthesized 23 novel 4-(phenylsulfonyl)morpholine derivatives and evaluated their antiproliferative activity in MDA-MB-231 triple-negative breast cancer cells. The most potent derivative, GL24 (4m), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM, while the unsubstituted parent 4-(phenylsulfonyl)morpholine scaffold served as the baseline pharmacophore for these modifications [1]. This data provides critical context for 1-[4-(morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3), which contains the same 4-(phenylsulfonyl)morpholine core but with an additional acetyl group at the para-position. This acetyl group serves as both a potential modulator of biological activity and a synthetic handle for further derivatization, differentiating the target compound from the simpler 4-(phenylsulfonyl)morpholine scaffold.
| Evidence Dimension | Antiproliferative IC₅₀ in MDA-MB-231 triple-negative breast cancer cells |
|---|---|
| Target Compound Data | Not directly measured; compound serves as a core scaffold or intermediate for further derivatization |
| Comparator Or Baseline | GL24 (4m), an optimized 4-(phenylsulfonyl)morpholine derivative: IC₅₀ = 0.90 µM; unsubstituted 4-(phenylsulfonyl)morpholine scaffold: baseline pharmacophore |
| Quantified Difference | The acetylated scaffold of CAS 58722-35-3 provides a distinct synthetic entry point compared to the non-acetylated 4-(phenylsulfonyl)morpholine, enabling different derivatization strategies (e.g., Knoevenagel condensation, α-halogenation). |
| Conditions | MDA-MB-231 cell line; 72-hour treatment; MTT assay |
Why This Matters
This establishes the 4-(phenylsulfonyl)morpholine core as a validated pharmacophore for anticancer research, and the para-acetyl substitution in CAS 58722-35-3 provides unique synthetic versatility compared to non-acetylated analogs.
- [1] Yang, F.-W., Mai, T.-L., Lin, Y.-C. J., Chen, Y.-C., Kuo, S.-C., Lin, C.-M., Lee, M.-H., Su, J.-C. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Arch. Pharm. 2024, 357, e2300435. View Source
